1-Phenylguanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

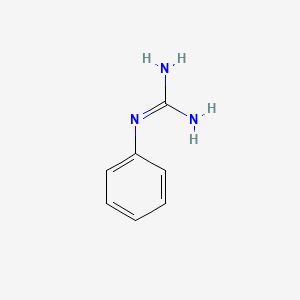

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZGVVKGFIGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70173836 | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-16-6 | |

| Record name | N-Phenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylguanidine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Phenylguanidine, a significant molecule in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric forms, and detail its physicochemical and spectroscopic properties. This document outlines established protocols for its synthesis and purification, alongside validated analytical methodologies for its characterization. Furthermore, we explore its pharmacological relevance, primarily as a crucial intermediate in the development of bioactive compounds. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a vital resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

Introduction

Guanidine and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The guanidinium group, which is protonated at physiological pH, is capable of forming multiple hydrogen bonds, allowing for strong interactions with biological targets. This compound, as a fundamental scaffold in this family, serves as a critical building block for the synthesis of a wide array of more complex molecules, including fungicides and selective enzyme inhibitors.[1][2] Its structural simplicity, combined with the reactive nature of the guanidine moiety, makes it a versatile precursor in organic synthesis. This guide aims to provide a detailed technical examination of this compound, from its core chemical properties to its practical applications, to support and inform the scientific community.

Chemical Structure and Properties

Molecular Structure and Tautomerism

This compound consists of a phenyl group attached to one of the nitrogen atoms of a guanidine core. The guanidine group itself is characterized by a central carbon atom bonded to three nitrogen atoms. The presence of both sp² and sp³ hybridized nitrogen atoms, along with the delocalization of the double bond, gives rise to tautomerism.[3]

The potential tautomeric forms of this compound involve the migration of a proton between the nitrogen atoms of the guanidine group. The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents on the phenyl ring.[4][5] The delocalization of charge in the protonated guanidinium ion contributes to its stability.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

This compound is a colorless solid at room temperature.[2][6] It exhibits limited solubility in water but is soluble in organic solvents like benzene.[6] The basicity of the guanidine group is a key characteristic, with a reported pKa of 10.77 for the protonated form.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃ | [7] |

| Molar Mass | 135.17 g/mol | [7] |

| Melting Point | 66-67 °C | [2][6] |

| pKa (protonated) | 10.77 (at 25 °C) | [6] |

| Solubility | Insoluble in water; soluble in benzene and other organic solvents. | [6] |

| Appearance | Colorless solid | [2][6] |

Synthesis and Purification

Synthesis of this compound

A common and well-established method for the synthesis of this compound is the reaction of aniline with cyanamide. This reaction is typically carried out in an acidic medium to activate the cyanamide for nucleophilic attack by the aniline.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Aniline and Cyanamide [6][8]

-

Reaction Setup: In a reaction kettle, add aniline and an appropriate amount of hydrochloric acid to form aniline hydrochloride.

-

Catalyst Addition: Introduce a phase transfer catalyst to the reaction mixture.

-

Cyanamide Addition: While stirring, slowly add a 50% aqueous solution of cyanamide dropwise.

-

Heating: Maintain the reaction temperature between 60-70 °C.

-

Reaction Time: After the addition of cyanamide is complete, continue to maintain the temperature for an additional 2.5 hours.

-

Neutralization: Add a base (e.g., sodium hydroxide) to adjust the pH of the solution to 7. This will precipitate the solid product.

-

Isolation: Collect the solid product by filtration.

-

Washing and Drying: Wash the solid with water and dry to obtain the final product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol: General Recrystallization [10]

-

Solvent Selection: Choose a suitable solvent or solvent pair for this compound.

-

Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons on the nitrogen atoms of the guanidine moiety. The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration. The aromatic protons will typically appear in the range of δ 7-8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the central carbon of the guanidine group. The guanidine carbon is expected to appear at a characteristic downfield chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds. Expected vibrational frequencies include N-H stretching in the range of 3200-3400 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[11][12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 135. Common fragmentation pathways for aromatic amines often involve cleavage of the C-N bond.[10][13][14][15][16]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[17][18][19][20][21] UV detection is appropriate due to the presence of the phenyl chromophore.

Experimental Protocol: Proposed HPLC Method [19]

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

Precursor for Fungicides

It serves as a key starting material in the production of fungicides such as methylcymamine and cymamine.[6]

Scaffold for Enzyme Inhibitors

Phenylguanidine derivatives have been investigated as inhibitors of various enzymes. For instance, they are used to prepare nonpeptidic, highly selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[2] The guanidinium group can mimic the side chain of arginine, allowing these compounds to bind to the active sites of enzymes that recognize arginine residues.

Structure-Activity Relationship (SAR) Studies

The phenylguanidine scaffold is often used in structure-activity relationship studies to explore the chemical space around a biological target. By modifying the phenyl ring with different substituents, researchers can probe the steric and electronic requirements for optimal binding and activity.[22] For example, studies on N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases have shown that the position and nature of substituents on the phenyl ring significantly impact their inhibitory potency.[23]

Safety and Handling

-

Hazards: Guanidine derivatives can be toxic if swallowed and may cause skin and serious eye irritation.[25][26] Some derivatives are suspected of damaging fertility and may cause respiratory irritation.[25][26] They can also be toxic to aquatic life with long-lasting effects.[25][26]

-

Precautions:

-

Avoid breathing dust.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid release to the environment.

-

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a foundational molecule with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the guanidine moiety, makes it an important precursor for a range of functional molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and development. As the quest for novel therapeutics continues, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of bioactive compounds.

References

- ChemBK. This compound. [Link]

- ChemBK. This compound. [Link]

- PubMed. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. [Link]

- SIELC Technologies. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. [Link]

- PubChem. N-Phenylguanidine. [Link]

- National Center for Biotechnology Information. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

- Chemos GmbH & Co.KG.

- SDS-SEARCH. 1-Nitro-2-Phenylguanidine - Free SDS search. [Link]

- Google Patents.

- Google Patents.

- Oriental Journal of Chemistry.

- ResearchGate. 1H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO.. [Link]

- ACS Publications. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

- MDPI.

- RSC Publishing. Conformational and Tautomeric Studies of Acylguanidines. Part 1. Synthesis, Ultraviolet Spectroscopy, Tautomeric Preference, and. [Link]

- Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. [Link]

- ResearchGate. Six possible tautomers and E/Z isomers of N,N 0-bis-aryl-N 0.... [Link]

- AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- YouTube.

- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

- ResearchGate.

- SpectraBase. 1,3-Diphenylguanidine. [Link]

- PubChem. Diphenylguanidine. [Link]

- ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)

- MDPI.

- Chemistry LibreTexts. 11.

- PubMed Central.

Sources

- 1. 1,3-Diphenylguanidine(102-06-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | 2002-16-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 9. Conformational and tautomeric studies of acylguanidines. Part 1. Synthesis, ultraviolet spectroscopy, tautomeric preference, and site of protonation in some model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. whitman.edu [whitman.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rjptonline.org [rjptonline.org]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. chemos.de [chemos.de]

- 27. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]

- 28. 1-Nitro-2-Phenylguanidine - Free SDS search [msds.com]

Part 1: Core Physicochemical Properties and Analytical Characterization

An In-depth Technical Guide to 1-Phenylguanidine: Properties, Synthesis, and Applications for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. Moving beyond basic data, we delve into the causality behind its synthesis, the intricacies of its analytical validation, and its proven utility as a foundational scaffold in medicinal and industrial chemistry. The protocols and insights presented herein are designed to be self-validating, reflecting field-proven methodologies and best practices.

This compound is an aromatic guanidine derivative characterized by a phenyl group attached to one of the guanidinium nitrogens. This structure imparts a unique combination of basicity, hydrogen bonding capability, and aromatic interactions, making it a valuable synthon.

Fundamental Molecular Data

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application. These core data points are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃ | [1][2][3] |

| Molecular Weight | 135.17 g/mol | [1][3] |

| CAS Number | 2002-16-6 | [1][4] |

| Appearance | Colorless solid | [2][5] |

| Melting Point | 66–67 °C | [2][5] |

| pKa | 10.77 (+1) at 25°C | [2] |

| Solubility | Insoluble in water; soluble in benzene and other organic solvents | [2][5] |

Analytical Validation: A Multi-Technique Approach

Confirming the identity, purity, and structural integrity of this compound is paramount, particularly in a GxP or drug development context. A multi-faceted analytical approach is non-negotiable for robust characterization. The choice of techniques is driven by the need to orthogonally verify the compound's structure and purity. While techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment and quantification.[6]

Caption: Quality control workflow for this compound.

This protocol describes a standard method for assessing the purity of a this compound sample. The choice of a C18 column is based on the compound's moderate hydrophobicity, while the acidic mobile phase ensures the guanidine group is protonated, leading to sharp, well-defined peaks.

-

Objective: To quantify the purity of this compound and separate it from potential starting materials (e.g., aniline) or by-products.

-

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

This compound reference standard and sample

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of approximately 50 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of this compound Peak / Total Area of All Peaks) x 100%.

-

-

Self-Validation: The system suitability is confirmed by ensuring sharp peak shape, consistent retention times across multiple injections, and a stable baseline. The method's robustness can be verified by slightly altering the flow rate or gradient slope and observing minimal impact on the results.

Part 2: Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reaction of an aniline salt with cyanamide.[7] The rationale for using an aniline salt (e.g., aniline hydrochloride) rather than free aniline is to activate the aniline for nucleophilic attack on the cyanamide nitrile carbon. The acidic conditions protonate the cyanamide, making it a better electrophile.

Caption: Simplified reaction pathway for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on the established reaction between aniline hydrochloride and aqueous cyanamide.[2][7]

-

Objective: To synthesize this compound via the reaction of aniline hydrochloride and cyanamide.

-

Materials:

-

Aniline (9.3 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (~8.3 mL, ~0.1 mol)

-

50% Aqueous Cyanamide Solution (9.25 g, 0.11 mol)

-

Sodium Hydroxide solution (e.g., 5 M)

-

Reaction vessel with stirring and temperature control

-

-

Methodology:

-

Salt Formation: In a reaction vessel, carefully add concentrated HCl to aniline while stirring and cooling in an ice bath to form aniline hydrochloride in situ.

-

Reaction: Heat the resulting solution to 60-70 °C.[2]

-

Cyanamide Addition: Add the 50% cyanamide solution dropwise to the heated reaction mixture over a period of 1 hour, maintaining the temperature. The use of a slight molar excess of cyanamide helps drive the reaction to completion.

-

Reaction Monitoring: Stir the mixture at 60-70 °C for an additional 2.5 hours.[2] Progress can be monitored by taking small aliquots and analyzing via TLC or HPLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add sodium hydroxide solution to neutralize the mixture to a pH of ~7.

-

The product, this compound, being insoluble in neutral water, will precipitate as a solid.[2]

-

Collect the solid by vacuum filtration.

-

-

Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.

-

Part 3: Applications in Research and Development

The utility of this compound stems from the versatile reactivity and biological activity of the guanidine functional group. It serves as a critical intermediate and structural motif in several fields.

Caption: Key application areas derived from this compound.

-

Medicinal Chemistry: this compound is a key building block for synthesizing more complex molecules with therapeutic potential. Its derivatives have been investigated as selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[5] The broader phenylguanidinium moiety is found in pharmacologically active compounds like Phenylbiguanide, a known 5-HT₃ receptor agonist used in neuroscience research to probe serotonergic pathways.[8]

-

Agrochemicals: It serves as a crucial intermediate in the production of fungicides, including methyl cytosamine and cytosamine.[2] For example, it is a precursor in the synthesis of cyprodinil, a broad-spectrum fungicide used to protect various crops.

-

Technical Applications: Related compounds, such as 1,3-diphenylguanidine, are widely used as primary accelerators in the vulcanization of rubber, demonstrating the industrial relevance of the guanidine core.[9]

Part 4: Safety, Handling, and Storage

Professional laboratory diligence is required when handling this compound.

-

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319) and being toxic to aquatic life with long-lasting effects (H411).[1]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It should be kept in a dark place to prevent potential degradation.[2][4]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile molecular tool with significant applications in both pharmaceutical and industrial chemistry. Its synthesis is well-established, and its characterization relies on a robust suite of modern analytical techniques. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this valuable compound in their research and development endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16157, N-Phenylguanidine.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7594, Diphenylguanidine.

- ChemBK. This compound.

- Wikipedia. Phenylbiguanide.

- Google Patents. CN103145589A - Synthesis method of phenylguanidine bicarbonate.

- ACS Publications. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.

- Google Patents. EP0560726A2 - Process for the production of guanidine derivatives.

- Alzchem Group. Phenylguanidine.

Sources

- 1. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Phenylguanidine | Alzchem Group [alzchem.com]

- 4. 2002-16-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 2002-16-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 8. Phenylbiguanide - Wikipedia [en.wikipedia.org]

- 9. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 1-Phenylguanidine: A Technical Guide for Pharmaceutical and Agrochemical Development

An in-depth examination of the synthesis of 1-phenylguanidine from aniline and cyanamide, focusing on mechanistic insights, optimized protocols, and safety considerations for researchers and drug development professionals.

Abstract

This compound is a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the predominant synthetic route to this compound, reacting aniline with cyanamide. The following sections will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key process optimization parameters. Furthermore, this guide will emphasize the necessary safety precautions for handling the chemical inputs. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and safely execute this important synthesis.

Introduction: The Significance of this compound

The guanidinium group is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[2] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong interactions with biological targets. This compound, as a simple substituted guanidine, serves as a foundational building block for more complex molecules. For instance, it is a key precursor in the production of certain pyrimidine derivatives with applications as pesticides and in the preparation of pharmaceutically active pyrimidines.[3]

Reaction Mechanism and Rationale

The synthesis of this compound from aniline and cyanamide is fundamentally a nucleophilic addition reaction. The reaction is typically carried out in an acidic medium, which serves two primary purposes:

-

Activation of Cyanamide: Cyanamide is a relatively weak electrophile. In the presence of an acid, the nitrile nitrogen of cyanamide is protonated, forming a highly electrophilic nitrilium ion. This significantly enhances its reactivity towards nucleophilic attack.

-

Formation of the Anilininium Ion: Aniline is reacted with an acid, such as hydrochloric acid, to form the anilinium salt (aniline hydrochloride).[3] While this may seem counterintuitive as it deactivates the nucleophilic amine, the reaction is typically heated, establishing an equilibrium between the protonated and free aniline. The free aniline is the active nucleophile in the reaction.

The proposed mechanism proceeds as follows:

-

Protonation of Cyanamide: The cyanamide is protonated by the acid catalyst.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the protonated cyanamide.

-

Proton Transfer: A proton is transferred from the aniline nitrogen to one of the cyanamide nitrogens.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final product, this compound.

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.

Optimized Experimental Protocol

The following protocol is a robust and scalable method for the synthesis of this compound, often isolated as its carbonate or bicarbonate salt for improved stability and handling.[3]

Materials and Equipment

| Reagent/Equipment | Specification |

| Aniline | Reagent grade, freshly distilled |

| Hydrochloric Acid | 32% aqueous solution |

| Cyanamide | 50% aqueous solution |

| Sodium Carbonate | Anhydrous |

| Activated Carbon | Decolorizing grade |

| Reaction Vessel | Glass-lined or other acid-resistant reactor with overhead stirring, heating mantle, and reflux condenser |

| Filtration Apparatus | Buchner funnel and filter flask |

| Drying Oven | Vacuum oven |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound carbonate.

-

Formation of Aniline Hydrochloride: In a well-ventilated fume hood, charge the reaction vessel with 98.2 g (1.0 mol) of aniline and 84 g of water. While cooling the mixture with an external water bath, slowly add 114.1 g of 32% hydrochloric acid. The pH of the resulting solution should be in the range of 2.0 to 4.0.[3]

-

Reaction with Cyanamide: Heat the aniline hydrochloride solution to reflux (approximately 100-105 °C). Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution to the boiling mixture. Maintain the reflux for an additional 2 hours to ensure the reaction goes to completion.[3] It is crucial to maintain the pH within the 2.0 to 4.0 range throughout the addition, adding more hydrochloric acid if necessary.[3]

-

Decolorization and Filtration: After the reflux period, carefully add 4.8 g of activated carbon to the hot reaction mixture. Filter the hot solution (around 60 °C) to remove the activated carbon.[3]

-

Precipitation of Phenylguanidine Carbonate: In a separate vessel, prepare a solution of sodium carbonate. The hot filtrate from the previous step is then added to the sodium carbonate solution. The temperature of the sodium carbonate solution can influence the crystal size and purity of the product. For example, adding the reaction mixture to the sodium carbonate solution at 50°C has been shown to produce high yields.[3]

-

Isolation and Drying: Cool the resulting slurry to 5 °C to complete the precipitation.[3] Collect the crystalline product by vacuum filtration and wash the filter cake with cold water. Dry the isolated phenylguanidine carbonate in a vacuum oven at a temperature not exceeding 70 °C.[3]

Process Optimization and Considerations

Several factors can influence the yield and purity of the final product:

-

pH Control: Maintaining a pH between 2.0 and 4.0 is critical. A lower pH can lead to the formation of unwanted byproducts, while a higher pH will result in a slower reaction rate due to a lower concentration of the protonated cyanamide.[3]

-

Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

-

Stoichiometry: A slight excess of cyanamide is often used to ensure complete conversion of the aniline.[3]

-

Byproduct Formation: The primary byproducts are phenylurea and diphenylurea, which can arise from the hydrolysis of cyanamide to urea, followed by reaction with aniline. The controlled addition of cyanamide and maintenance of the acidic pH help to minimize these side reactions.[3]

-

Alternative Acid Systems: While hydrochloric acid is common, other acid systems have been explored. For instance, a process utilizing carbon dioxide to form aniline bicarbonate in situ, which then reacts with cyanamide, has been reported as a more environmentally friendly alternative that reduces waste and simplifies the process.[4]

Safety Precautions

Aniline is toxic and a suspected carcinogen.[5] It is readily absorbed through the skin and can cause serious health effects. Cyanamide is also toxic and can cause irritation to the skin, eyes, and respiratory tract.[6] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid all personal contact with the reagents.[6] Do not eat, drink, or smoke in the laboratory.[6][7]

-

Spills: In case of a spill, immediately alert others and follow established laboratory procedures for chemical spill cleanup.[5][6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from aniline and cyanamide is a well-established and industrially significant reaction. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, particularly pH, high yields of a pure product can be achieved. Adherence to stringent safety protocols is paramount when handling the hazardous starting materials. This guide provides a solid foundation for researchers and professionals to successfully and safely implement this synthesis in their work.

References

- Process for the production of guanidine derivatives. (n.d.). Google Patents.

- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). MDPI.

- Synthesis method of phenylguanidine bicarbonate. (n.d.). Google Patents.

- Aniline Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG.

- Phenylguanidine. (n.d.). Alzchem Group.

- Preparation technique of diphenyl guanidine. (n.d.). Google Patents.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2004). University of Toronto.

- Process of making diphenylguanidine. (n.d.). Google Patents.

- How can I prepare 1-phenyl guanidine? From cyanamide? (2016). ResearchGate.

- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry.

- Synthetic accesses to biguanide compounds. (2021). Beilstein Journals.

- N-phenylbenzamidine. (n.d.). Organic Syntheses.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2018). Journal of Visualized Experiments.

Sources

- 1. Phenylguanidine | Alzchem Group [alzchem.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [pubmed.ncbi.nlm.nih.gov]

- 3. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 4. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemos.de [chemos.de]

A Technical Guide to the Synthesis of 1-Phenylguanidine: Mechanisms, Protocols, and Comparative Analysis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 1-phenylguanidine, a pivotal structural motif in medicinal chemistry and drug development. We dissect the core chemical mechanisms, offer detailed, field-proven experimental protocols, and present a comparative analysis of prevalent synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound synthesis, from foundational principles to practical laboratory application.

Introduction: The Significance of the Phenylguanidine Moiety

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, allowing it to engage in crucial biological interactions such as hydrogen bonding and the formation of salt bridges.[1][2] When appended to a phenyl ring, the resulting this compound scaffold becomes a "privileged structure" in drug design, appearing in a wide array of therapeutic agents.[2] Its derivatives have demonstrated a broad spectrum of medicinal activities, including applications as antidiabetic, antihypertensive, antimicrobial, and anticancer agents.[1][2][3][4]

The versatility and efficacy of phenylguanidine-based drugs underscore the importance of robust and efficient synthetic methods. Understanding the underlying mechanisms of these syntheses is paramount for process optimization, yield improvement, and the development of novel derivatives with enhanced therapeutic profiles.

Core Synthetic Mechanisms and Methodologies

The preparation of this compound can be broadly categorized into two primary strategies: the construction of the guanidine group onto an aniline precursor and the modification of a pre-existing urea or thiourea derivative.

Method 1: Guanylation of Aniline with Cyanamide (Pinner-type Synthesis)

This is the most classical and widely employed route for synthesizing this compound and its derivatives. The core transformation involves the nucleophilic addition of aniline to a cyanamide source.

Causality and Mechanistic Insights:

The reaction's success hinges on the activation of cyanamide, which is a relatively weak electrophile. This is typically achieved under acidic conditions.

-

Protonation: An acid, commonly hydrochloric acid (HCl), protonates one of the nitrogen atoms of cyanamide. This protonation dramatically increases the electrophilicity of the central carbon atom.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the now highly electrophilic carbon of the protonated cyanamide.

-

Deprotonation/Tautomerization: A series of proton transfers and tautomerization events leads to the formation of the stable, resonance-stabilized phenylguanidinium cation.

-

Isolation: The product is typically isolated as a salt (e.g., hydrochloride or carbonate), from which the free base can be liberated by treatment with a base.[5][6]

A notable variation involves the use of carbon dioxide (CO₂), which forms carbonic acid in situ with residual water or an alcohol solvent. The carbonic acid then serves as the proton source to activate the cyanamide, offering a milder and potentially more environmentally benign alternative to strong mineral acids.[7][8]

Caption: Mechanism of the acid-catalyzed synthesis of this compound.

Method 2: Desulfurization of N-Phenylthiourea

This alternative strategy involves the synthesis of an N-phenylthiourea intermediate, followed by its conversion to this compound.

Causality and Mechanistic Insights:

-

Thiourea Formation: N-phenylthiourea is readily prepared from aniline and a thiocyanate salt under acidic conditions or from phenyl isothiocyanate.

-

Desulfurization-Guanylation: The key step is the removal of the sulfur atom and its replacement with a nitrogen-containing group. This is often achieved by reacting the thiourea with an amine in the presence of a desulfurizing agent. Common agents include heavy metal oxides (e.g., HgO, PbO) or, in more modern approaches, carbodiimides. A recent development utilizes a photocatalytic system with Ru(bpy)₃Cl₂ under visible light, which proceeds via a carbodiimide intermediate, offering a much milder and greener alternative.[9]

The mechanism typically involves the activation of the sulfur atom by the reagent, making the thiocarbonyl carbon more electrophilic. This facilitates attack by an amine, followed by the elimination of a metal sulfide or other sulfur-containing byproduct.

Caption: General workflow for this compound synthesis via desulfurization.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and tolerance of functional groups in complex molecules.

| Parameter | Method 1: Guanylation of Aniline | Method 2: Desulfurization of Phenylthiourea |

| Starting Materials | Aniline, Cyanamide (or Dicyandiamide) | Aniline, Thiocyanate source (or Phenyl isothiocyanate), Amine |

| Key Reagents | Acid catalyst (HCl, H₂SO₄, or CO₂) | Desulfurizing agent (e.g., HgO, EDC, photocatalyst) |

| Typical Yields | Good to excellent (often >80%)[6][7] | Variable, can be high with modern methods[9] |

| Advantages | Direct, often one-pot, cost-effective, well-established. | Milder conditions possible with modern catalysts. Avoids direct handling of free cyanamide. |

| Disadvantages | Requires careful pH and temperature control. Cyanamide can be hazardous. Side products like ureas can form.[6] | Often a two-step process. Classical methods use toxic heavy metals. Isothiocyanates can be lachrymatory. |

| Scalability | Highly scalable and used industrially. | Scalability depends on the chosen desulfurizing agent. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 4.1: Synthesis of this compound Carbonate via Aniline Guanylation

This protocol is adapted from established industrial processes and patent literature, emphasizing safety and yield.[6][7]

Materials:

-

Aniline (99%)

-

Cyanamide (50% aqueous solution)

-

Hydrochloric Acid (32% aqueous solution)

-

Sodium Bicarbonate

-

Activated Carbon

-

Deionized Water

Procedure:

-

Aniline Hydrochloride Formation: In a 1L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 93.1 g (1.0 mol) of aniline. While stirring and maintaining the temperature below 30°C with external cooling, slowly add ~95 g of 32% HCl until the pH of the mixture is stable at 2.5.

-

Reaction Setup: Heat the resulting aniline hydrochloride solution to 85-90°C.

-

Guanylation: Over a period of 60 minutes, carefully add 93.0 g of a 50% aqueous cyanamide solution (1.1 mol) via a dropping funnel. Causality Note: The slight excess of cyanamide ensures complete consumption of the aniline. The acidic pH is critical for activating the cyanamide for nucleophilic attack.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux for 2 hours to drive the reaction to completion.

-

Decolorization: Cool the mixture to 60°C and carefully add 5 g of activated carbon. Stir for 15 minutes to remove colored impurities.

-

Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.

-

Precipitation: In a separate 2L beaker, prepare a suspension of 130 g (1.55 mol) of sodium bicarbonate in 500 mL of water. While stirring vigorously, add the hot, filtered reaction solution. Causality Note: The bicarbonate base neutralizes the HCl and precipitates the less soluble phenylguanidine as its hydrogencarbonate/carbonate salt.

-

Crystallization & Isolation: Stir the resulting slurry for 4 hours, allowing it to cool to room temperature. Collect the white precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with two portions of 300 mL deionized water to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is 90-95% of this compound carbonate.

Protocol 4.2: Characterization

-

Melting Point: The carbonate salt decomposes around 147-153°C.

-

Spectroscopy: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity against a reference standard.

Conclusion and Future Outlook

The synthesis of this compound is a well-understood and optimized process, with the acid-catalyzed guanylation of aniline remaining the cornerstone of both laboratory and industrial production. While effective, this method presents challenges related to the handling of corrosive acids and hazardous reagents.

Future research is directed towards developing greener, safer, and more efficient catalytic systems. The emergence of photocatalytic methods for the conversion of thioureas to guanidines is a significant step in this direction, offering mild, room-temperature conditions.[9] Continued innovation in catalysis, including the use of transition metals and organocatalysts, will undoubtedly lead to novel synthetic routes with broader substrate scopes and improved environmental profiles, further cementing the role of the phenylguanidine scaffold in the future of drug discovery.

References

- Journal of Organic Chemistry, Computer-Aided and Synthetic Studies of Guanidine-Based Inhibitors of Inducible Nitric Oxide Synthase.acs.org. [Link]

- Applications of Guanidine in Pharmaceutical Field - JOCPR.jocpr.com. [Link]

- Selected examples of guanidine-based drugs. - ResearchGate.

- Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC - NIH.ncbi.nlm.nih.gov. [Link]

- Biological Activities of Guanidine Compounds - PubMed.pubmed.ncbi.nlm.nih.gov. [Link]

- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC.ncbi.nlm.nih.gov. [Link]

- Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PubMed.pubmed.ncbi.nlm.nih.gov. [Link]

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI.mdpi.com. [Link]

- Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC - NIH.ncbi.nlm.nih.gov. [Link]

- This compound - ChemBK.chembk.com. [Link]

- CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents.

- CN1057832A - Preparation technique of diphenyl guanidine - Google Patents.

- EP0560726A2 - Process for the production of guanidine derivatives - Google Patents.

- Reaction of FPD 1a with thiourea at room temperature in various solvents. a - ResearchGate.

- Recent development of synthetic preparation methods for guanidines via transition metal catalysis. | Semantic Scholar.semanticscholar.org. [Link]

- Organic Syntheses Procedure.orgsyn.org. [Link]

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.semanticscholar.org. [Link]

- Pinner reaction - Wikipedia.en.wikipedia.org. [Link]

- Guanylguanidines: Catalyst and Ligand for Organic Transformations | Request PDF.

- A Fast Route for the Synthesis of Cyclic Guanidine Deriv

- Pinner Reaction - Organic Chemistry Portal.organic-chemistry.org. [Link]

- A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light.organic-chemistry.org. [Link]

- Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central.ncbi.nlm.nih.gov. [Link]

- 1-phenylpiperidine - Organic Syntheses Procedure.orgsyn.org. [Link]

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central.ncbi.nlm.nih.gov. [Link]

- guanidine nitrate - Organic Syntheses Procedure.orgsyn.org. [Link]

- Phenylguanidine | Alzchem Group.alzchem.com. [Link]

- N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem - NIH.pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 7. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylguanidine

Foreword

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular compounds is a cornerstone of innovation and safety. 1-Phenylguanidine, a key building block in the synthesis of various biologically active molecules, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in field-proven insights and the fundamental principles of spectroscopy. Our objective is to explain the causality behind experimental choices and to present a self-validating system of protocols and data interpretation.

The Compound of Interest: this compound

This compound (CAS No: 2002-16-6) is an organic compound featuring a phenyl group attached to a guanidine core.[1][2] Its molecular formula is C₇H₉N₃, with a molecular weight of 135.17 g/mol .[1][2] The unique structural arrangement of the aromatic ring and the highly basic guanidinium group imparts specific chemical properties that are of interest in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Rationale for Solvent Selection: The choice of a deuterated solvent is critical in NMR. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice. Its ability to dissolve a wide range of compounds and its relatively high boiling point make it versatile. Furthermore, the protons of the guanidinium group are expected to be labile and may exchange with protons from residual water in the solvent. Using DMSO-d₆ can sometimes slow down this exchange, leading to sharper signals for the N-H protons.

Sample Preparation and Data Acquisition:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.75 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: A proton-decoupled experiment is conducted to obtain singlets for each unique carbon atom, simplifying the spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the protons of the guanidinium group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | H-meta |

| ~6.90 | d | 2H | H-ortho |

| ~6.70 | t | 1H | H-para |

| ~6.50 (broad) | s | 4H | -NH₂ and =NH |

| ~8.50 (broad) | s | 1H | -NH-Ph |

Interpretation:

-

The aromatic protons on the phenyl ring typically appear in the region of δ 6.5-7.5 ppm. Due to the electron-donating effect of the amino group, these protons are expected to be shifted slightly upfield compared to benzene (δ 7.34 ppm). The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublet and triplets).

-

The N-H protons of the guanidinium group are expected to be broad due to quadrupole effects of the nitrogen atoms and potential chemical exchange. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C=N (Guanidinium Carbon) |

| ~145.0 | C-ipso |

| ~129.0 | C-meta |

| ~121.0 | C-para |

| ~118.0 | C-ortho |

Interpretation:

-

The most downfield signal is attributed to the guanidinium carbon (C=N) due to its direct attachment to three nitrogen atoms.

-

The aromatic carbons will appear in the typical range of δ 110-150 ppm. The ipso-carbon (the carbon directly attached to the nitrogen) is expected to be the most downfield of the aromatic signals. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the guanidinium substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Sample Preparation for IR Analysis

Rationale for KBr Pellet Method: For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and effective technique. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.

Sample Preparation:

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the guanidine group, as well as vibrations from the phenyl ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching | Guanidinium N-H groups |

| ~3050 | Medium | C-H stretching | Aromatic C-H |

| ~1640 | Strong | C=N stretching | Guanidinium C=N |

| ~1600, ~1500 | Medium-Strong | C=C stretching | Aromatic ring |

| ~1580 | Strong | N-H bending | Guanidinium N-H |

| 750, 690 | Strong | C-H bending | Monosubstituted benzene |

Interpretation:

-

The broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations, characteristic of the multiple N-H bonds in the guanidine moiety.

-

The strong band around 1640 cm⁻¹ is indicative of the C=N imine stretch of the guanidine group.

-

The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region.

-

The strong absorptions around 750 cm⁻¹ and 690 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Ionization and Analysis

Rationale for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is a suitable technique for volatile and thermally stable compounds like this compound. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern, which acts as a molecular fingerprint and aids in structural elucidation.

Data Acquisition:

-

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions.

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 135 | Moderate | [M]⁺˙ (Molecular Ion) |

| 93 | High | [C₆H₅NH₂]⁺˙ (Aniline radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

Interpretation and Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through characteristic pathways.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Phenylguanidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 1-phenylguanidine in organic solvents. As a senior application scientist, the goal is to equip you not just with data, but with a foundational understanding of the principles governing solubility and the practical knowledge to determine it accurately in your own laboratory settings. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and provide detailed experimental protocols.

Understanding this compound: A Physicochemical Profile

This compound is a colorless, crystalline solid with a melting point of 66-67°C.[1][2] It is a mono-substituted guanidine derivative with a molecular formula of C₇H₉N₃ and a molar mass of 135.17 g/mol .[1] The guanidine group imparts a high basicity to the molecule, with a reported pKa of 10.77, making it a strong organic base.[1] This basicity is a critical factor influencing its solubility, particularly in protic or acidic media.

A key principle in understanding solubility is the concept of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a nonpolar phenyl group and a highly polar guanidine group, giving it a degree of amphiphilicity. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent. While it is reported to be insoluble in water, it shows solubility in organic solvents like benzene.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molar Mass | 135.17 g/mol | [1] |

| Appearance | Colorless solid | [1][2] |

| Melting Point | 66-67 °C | [1][2] |

| pKa | 10.77 | [1] |

| Qualitative Solubility | Insoluble in water, soluble in benzene | [1][2] |

The Determinants of Solubility: A Mechanistic Perspective

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For this compound, the primary interactions to consider are:

-

Hydrogen Bonding: The guanidine group has multiple N-H bonds that can act as hydrogen bond donors and lone pairs on the nitrogen atoms that can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can engage in strong hydrogen bonding with this compound, which is expected to enhance its solubility.

-

Dipole-Dipole Interactions: Polar aprotic solvents such as acetone or ethyl acetate can interact with the polar guanidine moiety through dipole-dipole forces.

-

Van der Waals Forces: The nonpolar phenyl group will primarily interact with nonpolar solvents like hexane or toluene through weaker van der Waals forces.

The overall solubility in a given solvent will be determined by the balance of these interactions and the energy required to overcome the crystal lattice energy of solid this compound.

Quantitative Solubility: An Empirical Approach

While specific, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, we can infer expected trends and provide a framework for its determination. For a structurally related compound, 1,3-diphenylguanidine, the solubility has been shown to follow the order: acetone > ethyl acetate > n-butanol > n-propanol > ethanol > i-butanol > acetonitrile > isopropanol > toluene.[4] This suggests that polar aprotic solvents might be particularly effective at dissolving guanidine derivatives.

Given the lack of readily available data, the most reliable approach for researchers is to determine the solubility of this compound experimentally. The following section provides a detailed protocol for the widely accepted "gold standard" method: the shake-flask equilibrium solubility assay.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a robust and reliable technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that the solvent becomes saturated.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.

-

Data Presentation

The solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow

Figure 1: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is not extensively documented, a thorough understanding of its physicochemical properties and the principles of solubility allows for a rational approach to solvent selection and the design of robust experimental methods for its determination. The shake-flask method, as detailed in this guide, provides a reliable means to generate the necessary data to advance your scientific endeavors. By following a systematic and well-controlled experimental protocol, researchers can confidently determine the solubility of this compound in any organic solvent of interest.

References

- ResearchGate. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.

- ChemBK. (n.d.). This compound.

- Solubility of Things. (n.d.). 1-Methyl-1-phenylguanidine.

- PubChem. (n.d.). Diphenylguanidine.

Sources

1-Phenylguanidine melting point and boiling point

An In-depth Technical Guide to the Melting and Boiling Points of 1-Phenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its melting and boiling points, is crucial for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, addressing inconsistencies in reported data and offering detailed experimental protocols for their determination. The guide also delves into the theoretical underpinnings that govern these phase transitions, providing a holistic understanding for researchers and professionals in the field.

Introduction to this compound

This compound is an aromatic guanidine derivative with a diverse range of applications. It serves as a key intermediate in the synthesis of various biologically active molecules, including fungicides and nonpeptidic highly selective inhibitors of human urokinase.[1][2] Its structure, featuring a phenyl group attached to a guanidine moiety, imparts unique chemical and physical properties that are of interest in drug design and materials science. Accurate determination of its melting and boiling points is a fundamental aspect of its characterization, ensuring purity and enabling controlled handling and processing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note the discrepancies in the reported melting points, which will be discussed in detail in the subsequent section.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃ | [3] |

| Molecular Weight | 135.17 g/mol | [3] |

| Melting Point | 66-67 °C (probable for free base) | [1][2] |

| 222 °C (reported, less likely for free base) | [3] | |

| 149-153 °C (for carbonate salt) | [4] | |

| Boiling Point | 231.9 ± 23.0 °C (Predicted) | [3] |

| pKa | 10.77 (+1) at 25°C | [1] |

In-depth Analysis of the Melting Point

The melting point of a compound is a critical indicator of its purity.[5] For this compound, there are conflicting reports in the literature regarding its melting point, which can be a source of confusion for researchers.

Reported Values and Discrepancies

Several sources report the melting point of this compound (free base) to be in the range of 66-67 °C .[1][2] This value is often cited by chemical suppliers and is consistent with the properties of a colorless solid that is soluble in organic solvents like benzene.[1][2]

However, another source lists a significantly higher melting point of 222 °C for this compound.[3] This substantial difference suggests a potential misattribution or the presence of a different crystalline form (polymorphism), although the former is more likely.

Furthermore, the carbonate salt of this compound has a well-documented melting point in the range of 149-153 °C .[4][6][7][8] It is plausible that the higher reported melting points for the free base could be due to confusion with this salt form, which is a common intermediate in its synthesis.[6]

Based on the available data, the melting point of 66-67 °C is the most probable and consistent value for the free base of this compound . Researchers should, however, be aware of these discrepancies and ideally confirm the identity and purity of their sample through other analytical techniques, such as spectroscopy and chromatography.

Factors Influencing the Melting Point

The melting point of guanidine derivatives is influenced by several factors:

-

Intermolecular Forces: The strong hydrogen bonding capabilities of the guanidinium group contribute significantly to the lattice energy of the crystal, thus affecting the melting point. The presence of the phenyl group introduces van der Waals forces and the potential for pi-pi stacking interactions.

-

Molecular Symmetry: The overall symmetry of the molecule can affect how efficiently it packs into a crystal lattice. More symmetrical molecules often have higher melting points.

-

Purity: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[5]

Boiling Point of this compound: A Predicted Value

Currently, there is no readily available experimental data for the boiling point of this compound. The commonly cited value of 231.9 ± 23.0 °C is a predicted value obtained from computational models.[3]

Challenges in Experimental Determination

The lack of experimental data may be attributed to the thermal instability of the compound at higher temperatures. Guanidine and its derivatives can be prone to decomposition upon heating, which would make an accurate boiling point determination by conventional methods challenging.[9] Any experimental determination would likely need to be conducted under reduced pressure to lower the boiling temperature and minimize decomposition.

Thermal Stability and Decomposition

Experimental Protocols for Determination

For accurate and reliable determination of the melting and boiling points of this compound, standardized experimental procedures are essential.

Melting Point Determination using the Capillary Method

This method is a widely accepted technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a steady rate of 1-2 °C per minute, ensuring uniform heat distribution.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.